5-(3,4-Dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidine-2,4-dione class. These compounds are recognized for their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties [, , , ]. The specific compound has been studied for its potential anti-breast cancer and anti-inflammatory activities [].
The mechanism of action for the anti-breast cancer activity of 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is suggested to involve inhibition of Cyclin-dependent kinase 2 (CDK2) []. CDK2 plays a critical role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, offering a potential mechanism for anti-cancer activity. This inhibition was determined through docking studies, which predict the binding affinity and potential interactions between the compound and the target protein []. Further experimental validation is needed to confirm this mechanism and explore other potential targets.
The primary application investigated for 5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is its potential as an anti-breast cancer agent []. In vitro studies using human breast adenocarcinoma cell lines (MCF-7) have shown the compound to exhibit cytotoxic activity with an IC50 of 42.30 µM []. This indicates its ability to inhibit the growth and proliferation of breast cancer cells.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: